molecular formula C28H33N3O2 B2925538 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzamide CAS No. 946287-49-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzamide

Cat. No. B2925538
CAS RN: 946287-49-6
M. Wt: 443.591
InChI Key: VFYLPHNYEHKUJM-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.591. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe Development

A study highlighted the synthesis and evaluation of benzamide analogs, including derivatives similar to the specified chemical, as ligands for sigma-2 (σ2) receptors. These compounds were radiolabeled and tested for their affinity to σ2 receptors, providing insights into their potential as tools for studying receptor interactions in vitro. The development of such ligands is crucial for understanding the role of σ2 receptors in various physiological and pathological processes (Xu et al., 2005).

Novel Synthesis Methods

Another research area involves innovative synthesis techniques for compounds containing the isoquinoline moiety. Studies demonstrate various catalytic methods and reaction conditions that enable the efficient construction of complex isoquinoline derivatives. These methods play a significant role in the synthesis of new molecules with potential therapeutic applications (Hikawa et al., 2012).

Structural and Chemical Analysis

The structural analysis and characterization of isoquinoline-based amides, including their interactions and reactivity patterns, are fundamental aspects of research on such compounds. Detailed studies on the molecular structure, crystallography, and chemical properties help in understanding the behavior and potential applications of these molecules in various scientific fields (Shemchuk et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-4-33-26-15-11-23(12-16-26)28(32)29-19-27(22-9-13-25(14-10-22)30(2)3)31-18-17-21-7-5-6-8-24(21)20-31/h5-16,27H,4,17-20H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYLPHNYEHKUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.